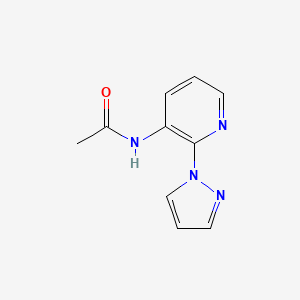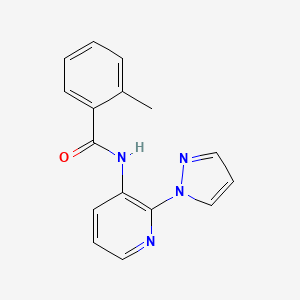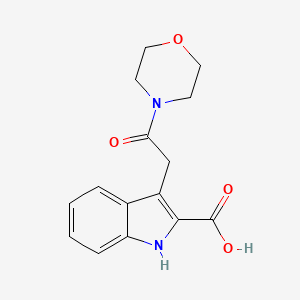![molecular formula C12H14N4O B7539193 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression.
Mécanisme D'action
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide acts as a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. By blocking the activity of this receptor, this compound can inhibit the growth and metastasis of cancer cells, reduce inflammation, and improve immune function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, reduction of inflammation, and improvement of immune function. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor without affecting other receptors. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Studying the molecular mechanisms underlying the effects of this compound on cancer cells and immune cells.
4. Developing more potent and selective P2Y14 receptor antagonists based on the structure of this compound.
5. Investigating the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediate compounds. The first step involves the synthesis of 2-chloro-3-pyridinecarboxylic acid, which is then converted to 2-amino-3-pyridinecarboxylic acid. The latter compound is then reacted with 1-methyl-4-(methylsulfonyl)pyrazole to form the final product, this compound.
Applications De Recherche Scientifique
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y14 receptor. Additionally, it has been shown to reduce inflammation and improve immune function by modulating the activity of immune cells.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(8-10-6-14-16(2)9-10)12(17)11-4-3-5-13-7-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDKFCYRAANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)


